An In-Depth Technical Guide to 3-Aminophthalic Acid Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Aminophthalic Acid Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-aminophthalic acid hydrochloride, a key chemical compound with significant applications in research and development. From its fundamental physicochemical properties to its critical role in chemiluminescent reactions and as a synthetic building block, this document offers field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Understanding the Core Significance
3-Aminophthalic acid hydrochloride (CAS RN: 6946-22-1) is the hydrochloride salt of 3-aminophthalic acid.[1][2] While 3-aminophthalic acid itself is noteworthy as the light-emitting product in the famed luminol chemiluminescence reaction, its hydrochloride form offers enhanced stability, making it a more practical compound for storage and handling in laboratory and industrial settings.[3] This guide will delve into the essential characteristics of the hydrochloride salt, exploring the causality behind its utility in various scientific domains.
The molecule's structure, featuring an aromatic ring substituted with two carboxylic acid groups and an amino group, provides it with a versatile reactivity profile.[4] This functionality is central to its application as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[4][5] For instance, it serves as a reactant in the preparation of local anesthetics.[4][5][]
Core Physicochemical and Safety Properties
A thorough understanding of a compound's properties is foundational to its effective and safe application. The following table summarizes the key physicochemical data for 3-aminophthalic acid hydrochloride.
| Property | Value | Source(s) |
| Synonyms | 3-Amino-1,2-benzenedicarboxylic acid hydrochloride | [1][7] |
| CAS Number | 6946-22-1 | [1][5] |
| Molecular Formula | C₈H₈ClNO₄ | [] |
| Molecular Weight | 217.61 g/mol | [][7] |
| Appearance | White to off-white or yellow-beige crystalline powder/solid | [1][2][][8] |
| Melting Point | 182-185 °C | [][7] |
| Boiling Point | 436.4 °C at 760 mmHg | [2][] |
| Solubility | Soluble in water and slightly soluble in DMSO and methanol | [][7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container | [1][9] |
Safety and Handling Insights
As a Senior Application Scientist, I cannot overstate the importance of proper handling protocols. 3-Aminophthalic acid hydrochloride is known to cause skin, eye, and respiratory irritation.[1][9] Therefore, the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation of the powder.[1][9]
Emergency Procedures:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][9]
-
Ingestion: If the individual is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting.[1]
In all cases of exposure, it is crucial to seek medical attention.[1]
The Chemistry of Light: Role in Chemiluminescence
The most widely recognized application of 3-aminophthalic acid is its role as the emitter in the luminol chemiluminescence reaction.[10] This reaction is a cornerstone of forensic science for the detection of trace amounts of blood.[4]
The process begins with luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) in an alkaline solution. In the presence of an oxidizing agent like hydrogen peroxide and a catalyst, often the iron in hemoglobin, luminol is oxidized.[4][10] This reaction leads to the formation of an unstable peroxide intermediate which then decomposes, losing nitrogen gas and producing 3-aminophthalic acid in an electronically excited state. As this excited molecule relaxes to its ground state, it releases energy in the form of a photon of blue light (emission maximum at approximately 425 nm).[4][11]
Interestingly, studies have shown that the 3-aminophthalic acid anion itself can produce chemiluminescence in the presence of hydrogen peroxide and a cobalt(II) catalyst, exhibiting a lower background signal compared to the luminol reaction.[11][12]
Experimental Workflow: Luminol Chemiluminescence for Blood Detection
The following diagram illustrates the typical workflow for using a luminol solution to detect latent blood stains.
Caption: Workflow for forensic blood detection using luminol.
Synthesis of 3-Aminophthalic Acid Hydrochloride
The hydrochloride salt is typically synthesized from 3-nitrophthalic acid via a reduction of the nitro group, followed by the addition of hydrochloric acid.[4][5] This method is advantageous as it produces a more stable product.[3]
Step-by-Step Synthesis Protocol
This protocol is a generalized procedure based on common synthetic routes.[3][5]
-
Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent such as ethanol in an autoclave.[5]
-
Inert Atmosphere: Purge the autoclave with nitrogen gas to remove air and create an inert atmosphere.[3][4]
-
Catalytic Hydrogenation: Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.[5] Pressurize the autoclave with hydrogen gas and maintain the pressure while stirring at room temperature. The reaction is typically carried out for several hours.[5]
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen. Filter the reaction mixture to remove the catalyst.[5]
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.[5]
-
Salt Formation: Cool the residue and slowly add concentrated hydrochloric acid with continuous stirring. This will precipitate the 3-aminophthalic acid hydrochloride.[5]
-
Isolation and Drying: Isolate the precipitated solid by filtration, wash with a suitable solvent like acetonitrile, and dry under a vacuum at a moderate temperature (e.g., 45-50 °C) to obtain the final product.[5]
The following diagram outlines the key stages in the synthesis of 3-aminophthalic acid hydrochloride from 3-nitrophthalic acid.
Caption: Synthesis workflow of 3-Aminophthalic Acid Hydrochloride.
Broader Applications in Research and Development
Beyond its role in chemiluminescence, 3-aminophthalic acid hydrochloride is a valuable intermediate in organic synthesis.[2] Its functional groups—the amino group and two carboxylic acid groups—allow for a variety of chemical transformations, making it a useful building block for more complex molecules.[4]
-
Pharmaceutical Synthesis: It is used in the preparation of various pharmaceutical compounds, including local anesthetics.[4][5] It is also identified as an impurity of Apremilast, a drug used to treat certain types of arthritis.[]
-
Dye and Pigment Industry: The compound's chemical stability and reactivity make it suitable for use in the production of dyes and pigments.[4]
-
Antimicrobial and Anticancer Research: There is emerging research into the biological activities of 3-aminophthalic acid and its derivatives, with some studies indicating potential antimicrobial properties.[4]
Conclusion
3-Aminophthalic acid hydrochloride is a compound of significant utility, bridging the gap between fundamental chemical principles and practical applications in fields as diverse as forensic science and drug development. Its enhanced stability over its free acid counterpart makes it a preferred choice for many synthetic and analytical procedures. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for any researcher or scientist working with this versatile molecule.
References
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Material Safety Data Sheet - 3-Aminophthalic Acid Hydrochloride, 98% (Titr.) - Cole-Parmer. (n.d.). Retrieved January 10, 2026, from [Link]
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Chemiluminescence of 3‐aminophthalic acid anion–hydrogen peroxide–cobalt (II). (2020). Luminescence, 35(3), 400-405. Retrieved January 10, 2026, from [Link]
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3-AMINOPHTHALIC ACID HYDROCHLORIDE CAS 6946-22-1 - Home Sunshine Pharma. (n.d.). Retrieved January 10, 2026, from [Link]
- CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents. (n.d.).
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Material Safety Data Sheet - 3-Aminophthalic acid - Cole-Parmer. (n.d.). Retrieved January 10, 2026, from [Link]
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3-Aminophthalic acid | CAS#:5434-20-8 | Chemsrc. (n.d.). Retrieved January 10, 2026, from [Link]
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3-Aminophthalic acid - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
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Chemiluminescence of 3-aminophthalic acid anion-hydrogen peroxide-cobalt (II) - PubMed. (2020). Luminescence, 35(3), 400-405. Retrieved January 10, 2026, from [Link]
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